molecular formula C8F14O3 B146993 Heptafluorobutyric anhydride CAS No. 336-59-4

Heptafluorobutyric anhydride

Cat. No. B146993
CAS RN: 336-59-4
M. Wt: 410.06 g/mol
InChI Key: UFFSXJKVKBQEHC-UHFFFAOYSA-N
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Description

Heptafluorobutyric anhydride (HFBA) is a reagent used in various chemical derivatization processes. It is particularly useful in enhancing the detection sensitivity of certain compounds in chromatographic analyses. For instance, HFBA has been employed in the derivatization of phenylurea herbicides, resulting in improved detection limits in both high-performance liquid chromatography and gas chromatography . Similarly, the derivatization of triazine herbicides with HFBA has significantly increased their sensitivity to electron-capture detection . The compound has also been used to analyze protein amino acids by forming N(O)-heptafluorobutyryl isobutyl esters, which are then subjected to gas chromatography-mass spectrometry .

Synthesis Analysis

The synthesis of HFBA-related compounds can involve various starting materials and conditions. For example, the preparation of 1,1-dihydroperfluorobutanol from heptafluorobutyric acid and methyl alcohol involves esterification followed by reduction with sodium borohydride, yielding a total yield of 77.35% . Another synthesis approach is the intermolecular [2+2] photocycloaddition of maleic anhydride with N-protected 3-pyrroline, which leads to the formation of 3-azabicyclo[3.2.0]heptane derivatives, analogues of γ-aminobutyric acid .

Molecular Structure Analysis

The molecular structure of HFBA and its derivatives can be characterized using various spectroscopic techniques. For instance, the nuclear magnetic resonance (NMR) and mass spectrometric characteristics of HFB-derivatized herbicides have been reported, confirming the structures of these derivatives . Similarly, the spectral data from gas chromatography-mass spectrometry have been used to confirm the structures of amino acid derivatives .

Chemical Reactions Analysis

HFBA is involved in several chemical reactions, including derivatization and degradation processes. The reaction of tocainide with HFBA, for example, results in the formation of several degradation products, which have been separated by gas chromatography and tentatively identified through mass spectral analysis . The photolysis of HFBA in the presence of NO2 and O2 leads to the formation of heptafluoropropyl peroxynitrate and other fluorine-containing carbonaceous products .

Physical and Chemical Properties Analysis

The physical and chemical properties of HFBA and its derivatives are crucial for their application in analytical chemistry. The UV absorption cross sections and infrared absorption cross sections of heptafluoropropyl peroxynitrate, a product of HFBA photolysis, have been measured, and kinetic parameters for its thermal decomposition have been presented . These properties are essential for understanding the behavior of HFBA derivatives in various analytical techniques and environmental conditions.

Scientific Research Applications

1. Analytical Applications in Chromatography

  • Gas Chromatography of Amino Acids : HFBA is used in the derivatization of amino acids for their analysis through gas chromatography, offering a sensitive and quick method. This process is particularly efficient because it preserves the integrity of sensitive amino acids like glutamine and asparagine during the chemical treatment (Hušek, 1982).

  • Determination of Herbicides : HFBA has been applied to the derivatization of phenylurea herbicides, allowing their efficient detection and quantification in water and crop samples via chromatographic methods (Brinkman, Kok, & Geerdink, 1984).

  • Analysis of Catecholamines : In the field of biochemistry, HFBA is utilized to form derivatives of catecholamines, enhancing their detection sensitivity in gas-liquid chromatographic analysis (Sakauchi, Kumaoka, & Hanawa, 1972).

2. Synthetic Applications

  • Steroid Chemistry : HFBA is employed in the preparation of steroid olefins from heptafluorobutyrates, demonstrating its utility in organic synthesis and steroid chemistry (Dalibová & Kohout, 1998).

  • Steroid Sulfates : The compound is also effective in the acylation of steroid sulfates, allowing for their quantitative analysis in biological samples (Touchstone & Dobbins, 1975).

  • Perfluoroacylation Studies : Research into the perfluoroacylation of certain compounds, like tocainide, uses HFBA, highlighting its role in understanding the stability and degradation of perfluoroacyl derivatives (Gyllenhaal et al., 1986).

Safety and Hazards

Heptafluorobutyric anhydride causes severe skin burns and eye damage . It may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Heptafluorobutyric anhydride has been proposed as a multi-functional electrolyte additive to enhance lithium metal batteries . It optimizes electrode/electrolyte interphases and Li-ion flux/solvation simultaneously .

properties

IUPAC Name

2,2,3,3,4,4,4-heptafluorobutanoyl 2,2,3,3,4,4,4-heptafluorobutanoate
Source PubChem
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InChI

InChI=1S/C8F14O3/c9-3(10,5(13,14)7(17,18)19)1(23)25-2(24)4(11,12)6(15,16)8(20,21)22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UFFSXJKVKBQEHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(F)(F)F)(F)F)(F)F)OC(=O)C(C(C(F)(F)F)(F)F)(F)F
Source PubChem
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Molecular Formula

(C3F7C(O))2O, C8F14O3
Record name Butanoic acid, 2,2,3,3,4,4,4-heptafluoro-, 1,1'-anhydride
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DSSTOX Substance ID

DTXSID10861881
Record name Perfluorobutanoic anhydride
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Molecular Weight

410.06 g/mol
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CAS RN

336-59-4
Record name Heptafluorobutyric anhydride
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Record name Heptafluorobutyric anhydride
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Record name Butanoic acid, 2,2,3,3,4,4,4-heptafluoro-, 1,1'-anhydride
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Record name Heptafluorobutyric anhydride
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Record name HEPTAFLUOROBUTYRIC ANHYDRIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of heptafluorobutyric anhydride?

A1: this compound has a molecular formula of C₈H₃F₇O₃ and a molecular weight of 284.07 g/mol.

Q2: How does this compound react with primary amines?

A2: HFBA readily reacts with primary amines to form stable, volatile amides. This reaction is highly efficient and often proceeds quantitatively, making it ideal for derivatizing amines for GC-MS analysis. []

Q3: Why is this compound used in gas chromatography-mass spectrometry?

A3: HFBA derivatization enhances the volatility and thermal stability of various analytes, improving their chromatographic separation and detection sensitivity in GC-MS. This is particularly useful for analyzing polar, non-volatile, or thermally labile compounds like amphetamines, steroids, and amino acids. [, , , , , , ]

Q4: Can you provide examples of compounds analyzed using this compound derivatization in the research papers?

A4: The research highlights the use of HFBA derivatization for analyzing diverse compounds, including:

  • Amphetamines and related designer drugs: Amphetamine, methamphetamine, 3,4-methylenedioxyamphetamine (MDA), 3,4-methylenedioxymethamphetamine (MDMA), 3,4-methylenedioxy-N-ethylamphetamine (MDEA) [, , , ]
  • Anabolic steroids: 19-Norandrosterone, boldenone, 19-noretiocholanolone, 2-methylandrosterone, nandrolone, 1-methyleneandrosterone, 1-methylandrosterone, 4-dihydroboldenone, and mesterolone []
  • Other drugs and metabolites: Atenolol, maprotiline, nofedone, nicotine, metoclopramide, zolpidem metabolites, thyroxine, labetalol metabolites [, , , , , , ]
  • Biogenic amines: Histamine, tyramine, and other amines found in food samples []
  • Amino acids: Various amino acids in cheese samples []
  • Sialic acids: N-acetylneuraminic acid, N-glycolylneuraminic acid, and Kdn []

Q5: Are there alternative derivatizing agents to this compound for GC-MS analysis?

A5: Yes, alternative agents include trifluoroacetic anhydride, pentafluoropropionic anhydride, N-methyl-bis(trifluoroacetamide) (MBTFA), trimethylsilyl derivatives, and others. The choice depends on the analyte's properties and analytical goals. [, , , ]

Q6: What are the advantages of this compound over other derivatizing agents?

A6: Advantages include its high reactivity with primary amines, formation of stable derivatives, improved volatility of derivatives, and enhanced sensitivity in electron capture detection (ECD). [, , ]

Q7: How does the structure of this compound contribute to its derivatization properties?

A7: The anhydride group (–C(O)–O–C(O)–), with its highly electrophilic carbonyl carbons, facilitates rapid reactions with nucleophilic groups like amines. The seven fluorine atoms enhance volatility and provide characteristic fragments in mass spectrometry. [, , ]

Q8: What parameters are important for validating analytical methods using this compound derivatization?

A8: Key validation parameters include:

  • Linearity: Demonstrating a linear relationship between analyte concentration and detector response over a specified range. [, , , ]
  • Accuracy: Measuring the closeness of the determined value to the true value, often expressed as recovery percentage. [, , , ]
  • Precision: Evaluating the reproducibility of results by measuring variations within and between analytical runs (repeatability and reproducibility). [, , , ]
  • Limit of detection (LOD): Determining the lowest analyte concentration that can be reliably detected. [, , , , ]
  • Limit of quantification (LOQ): Establishing the lowest analyte concentration that can be reliably quantified with acceptable accuracy and precision. [, , , ]

Q9: What precautions are necessary for ensuring quality control when using this compound?

A9:

    Q10: Are there applications of this compound beyond analytical chemistry?

    A10: Yes, HFBA has been investigated for surface modification of materials. For example, it can be used to introduce reactive groups onto surfaces for subsequent functionalization. [] One study explored the use of HFBA for modifying polyethylenimine (PEI) to enhance its properties for gene delivery applications. []

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